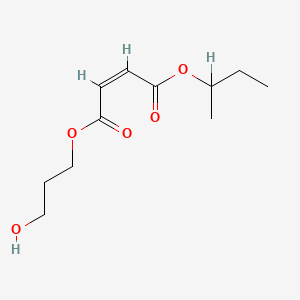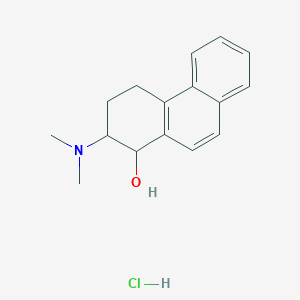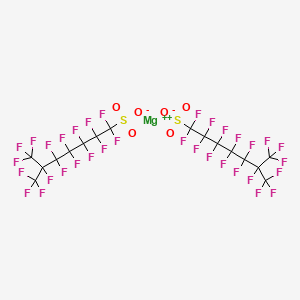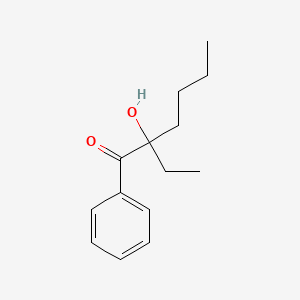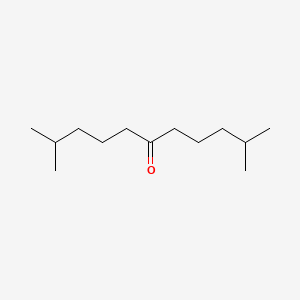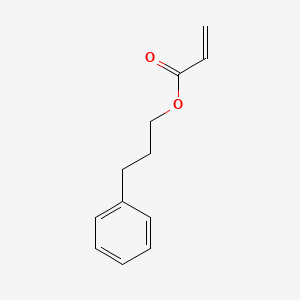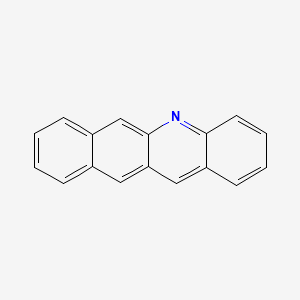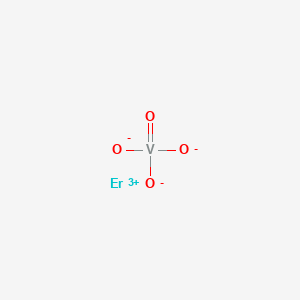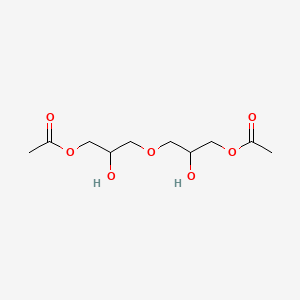
3,3'-Oxybis(2-hydroxypropyl) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Oxybis(2-hydroxypropyl) diacetate is a chemical compound with the molecular formula C10H18O7 and a molecular weight of 250.24572 g/mol . It is known for its unique structure, which includes two hydroxypropyl groups connected by an oxygen bridge and esterified with acetic acid. This compound is used in various industrial and research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxybis(2-hydroxypropyl) diacetate typically involves the reaction of 3,3’-Oxybis(2-hydroxypropyl) with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of 3,3’-Oxybis(2-hydroxypropyl) diacetate is scaled up using large reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Oxybis(2-hydroxypropyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-Oxybis(2-hydroxypropyl) diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability to materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Oxybis(2-hydroxypropyl) diacetate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release acetic acid and the corresponding alcohols, which can then participate in further biochemical reactions. The oxygen bridge in the molecule allows for unique interactions with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
3,3’-Oxybis(2-hydroxypropyl) diacetate can be compared with other similar compounds, such as:
1,3-Dihydroxyacetone diacetate: Similar in structure but lacks the oxygen bridge.
2,2’-Oxybis(ethanol) diacetate: Contains an oxygen bridge but has different hydroxyalkyl groups.
Glycerol diacetate: Contains three hydroxyl groups esterified with acetic acid but lacks the oxygen bridge.
The uniqueness of 3,3’-Oxybis(2-hydroxypropyl) diacetate lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
93820-00-9 |
|---|---|
Fórmula molecular |
C10H18O7 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
[3-(3-acetyloxy-2-hydroxypropoxy)-2-hydroxypropyl] acetate |
InChI |
InChI=1S/C10H18O7/c1-7(11)16-5-9(13)3-15-4-10(14)6-17-8(2)12/h9-10,13-14H,3-6H2,1-2H3 |
Clave InChI |
WGYORETUYPJUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(COCC(COC(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


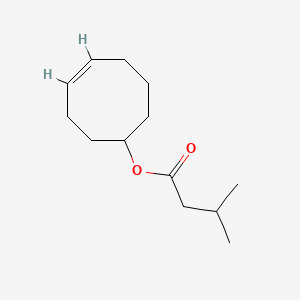
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
